2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with a molecular formula of C8H20Cl2N2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring substituted with two methyl groups and an ethylamine chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3,4-dimethylpyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization, filtration, and drying. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, such as alkyl or acyl groups.
Scientific Research Applications
2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride
- 2-(3,4-Dimethylpyrrolidin-1-yl)ethoxyphenyl ethan-1-amine dihydrochloride
- 1-(2,3-Dimethylpyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C8H20Cl2N2 |
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Molecular Weight |
215.16 g/mol |
IUPAC Name |
2-(3,4-dimethylpyrrolidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7-5-10(4-3-9)6-8(7)2;;/h7-8H,3-6,9H2,1-2H3;2*1H |
InChI Key |
WLEOXKHOEFVXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C)CCN.Cl.Cl |
Origin of Product |
United States |
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